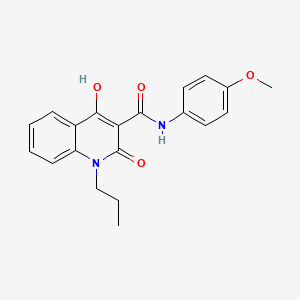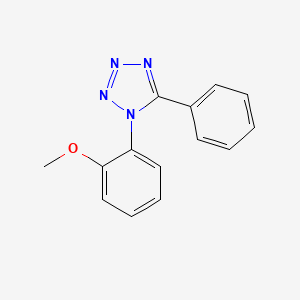
Diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(3-Clorofenil)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato de dietilo es un compuesto químico que pertenece a la clase de las dihidropiridinas. Este compuesto se caracteriza por la presencia de un grupo 3-clorofenil y dos grupos éster etílico unidos al anillo dihidropiridínico. Las dihidropiridinas son conocidas por sus significativas actividades farmacológicas, particularmente como bloqueadores de los canales de calcio.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(3-Clorofenil)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato de dietilo típicamente implica la síntesis de dihidropiridina de Hantzsch. Este método incluye la condensación de un aldehído (como el 3-clorobenzaldehído), un β-ceto éster (como el acetoacetato de etilo) y amoníaco o una sal de amonio en condiciones de reflujo. La reacción se lleva a cabo generalmente en etanol u otro disolvente adecuado, y el producto se obtiene después de la purificación .
Métodos de producción industrial
En un entorno industrial, la síntesis de este compuesto se puede escalar optimizando las condiciones de reacción, como la temperatura, el disolvente y la concentración de los reactivos. Los reactores de flujo continuo se pueden emplear para mejorar la eficiencia y el rendimiento del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(3-Clorofenil)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato de dietilo experimenta varias reacciones químicas, incluyendo:
Oxidación: El anillo dihidropiridínico se puede oxidar para formar el derivado de piridina correspondiente.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El átomo de cloro en el anillo fenilo puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se utilizan a menudo agentes reductores como el gas hidrógeno (H₂) con un catalizador de paladio (Pd/C).
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH₃) se pueden utilizar para reacciones de sustitución.
Productos principales
Oxidación: El producto principal es el derivado de piridina.
Reducción: El producto principal es la amina correspondiente.
Sustitución: El producto principal es el derivado fenilo sustituido.
Aplicaciones Científicas De Investigación
El 4-(3-Clorofenil)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato de dietilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de diversos compuestos heterocíclicos.
Biología: Sirve como un compuesto modelo para estudiar las interacciones de las dihidropiridinas con los objetivos biológicos.
Medicina: Se investiga su potencial como bloqueador de los canales de calcio, que se puede utilizar en el tratamiento de enfermedades cardiovasculares.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de fármacos.
Mecanismo De Acción
El mecanismo de acción del 4-(3-Clorofenil)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato de dietilo implica su interacción con los canales de calcio. Al unirse a estos canales, el compuesto inhibe la entrada de iones calcio en las células, lo que lleva a la vasodilatación y a una disminución de la presión arterial. Este mecanismo es similar al de otros bloqueadores de los canales de calcio de dihidropiridina .
Comparación Con Compuestos Similares
Compuestos similares
Nifedipina: Un bloqueador de los canales de calcio de dihidropiridina bien conocido que se utiliza en el tratamiento de la hipertensión y la angina de pecho.
Amlodipina: Otro derivado de dihidropiridina con una duración de acción más larga en comparación con la nifedipina.
Felodipina: Un bloqueador de los canales de calcio de dihidropiridina con una alta selectividad vascular.
Singularidad
El 4-(3-Clorofenil)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato de dietilo es único debido a la presencia del grupo 3-clorofenil, que puede conferir propiedades farmacológicas distintas en comparación con otros derivados de dihidropiridina. Su estructura específica permite interacciones dirigidas con los canales de calcio, lo que puede llevar a efectos terapéuticos únicos .
Propiedades
Número CAS |
58395-01-0 |
|---|---|
Fórmula molecular |
C19H22ClNO4 |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
diethyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22ClNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-8-7-9-14(20)10-13/h7-10,17,21H,5-6H2,1-4H3 |
Clave InChI |
CKVDBTXSHZUJOU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)Cl)C(=O)OCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-2-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11986258.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11986263.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11986264.png)
![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11986278.png)


![N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide](/img/structure/B11986294.png)
![4-chloro-N-[(2Z)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B11986298.png)
![(4-Chlorophenyl)(7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone](/img/structure/B11986309.png)
![6-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]pyridazine-3-carbohydrazide](/img/structure/B11986313.png)

